2-Fluoro-4-(morpholin-4-yl)aniline
Overview
Description
2-Fluoro-4-(morpholin-4-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research has revealed that derivatives of 2-Fluoro-4-(morpholin-4-yl)aniline exhibit promising antimicrobial properties. For instance, synthesis of linezolid-like molecules, where 3-Fluoro-4-(morpholin-4-yl)aniline is converted to various derivatives, has shown significant antitubercular activities (Başoğlu et al., 2012). Moreover, N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives have been synthesized and displayed considerable activity against bacterial and fungal strains, with some compounds exhibiting significant potency (Subhash & Bhaskar, 2020).
Synthesis and Characterization of Novel Compounds
The compound has been a core structure in the synthesis of novel compounds with varied biological activities. For instance, synthesis, characterization, and biological activity of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been carried out, revealing remarkable anti-TB activity and superior anti-microbial activity (S.V et al., 2019). Another study focused on the synthesis of eperezolid-like molecules, where 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline was used, showing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
Catalysis and Synthesis Optimization
This compound derivatives have also been used in catalysis and synthesis optimization studies. A notable example includes the use of gold-supported alumina nanowires catalysts for the hydrogenation of pharmaceutical interest nitroarenes, demonstrating high selectivity and efficiency in producing the desired aromatic amines (Shanmugaraj et al., 2020).
Pharmaceutical Compound Synthesis
The compound serves as a key ingredient in the synthesis of potential pharmaceutical compounds. A study detailing the synthesis of 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole and its spectroscopic research highlights its potential in creating sensitive molecular probes and strong interactions with beta-cyclodextrin (Tang et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes in folate metabolism and mitogen-activated protein kinase 14 .
Mode of Action
This interaction could potentially alter the activity of the targeted enzymes or proteins .
Biochemical Pathways
Based on the known targets of similar compounds, it could potentially affect pathways related to folate metabolism and map kinase signaling .
Result of Action
Based on the known targets of similar compounds, it could potentially lead to changes in enzyme activity, protein function, and cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(morpholin-4-yl)aniline. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Properties
IUPAC Name |
2-fluoro-4-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIJMGVGJOUFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288048 | |
Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209960-29-2 | |
Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209960-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.